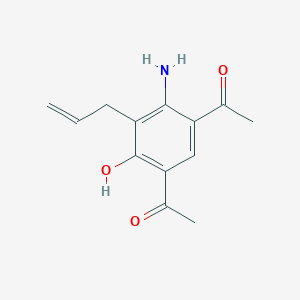

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one

Description

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring with four distinct functional groups: a 5-acetyl (COCH₃), 3-allyl (CH₂CHCH₂), 2-amino (NH₂), and 4-hydroxyl (OH) substituent. This compound’s structure combines electron-donating (NH₂, OH) and electron-withdrawing (acetyl) groups, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(5-acetyl-2-amino-4-hydroxy-3-prop-2-enylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-5-9-12(14)10(7(2)15)6-11(8(3)16)13(9)17/h4,6,17H,1,5,14H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKUQEYGCRAJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1N)CC=C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379423 | |

| Record name | 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115350-01-1 | |

| Record name | 1,1'-[4-Amino-6-hydroxy-5-(prop-2-en-1-yl)-1,3-phenylene]di(ethan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Claisen Rearrangement Followed by Nitro Reduction and Acetylation

This approach adapts methodologies from xanthoangelol B synthesis and microbial resolution techniques.

Step 1: Protection of 2-Nitro-4-hydroxyacetophenone

The 4-hydroxy group of 2-nitro-4-hydroxyacetophenone is protected as an acetate using acetic anhydride in pyridine (yield: 92%). This prevents undesired side reactions during subsequent allylation.

Step 2: Claisen Rearrangement for Allyl Group Installation

The protected substrate undergoes Claisen rearrangement with allyl bromide in N,N-diethylaniline at 220°C, yielding 3-allyl-2-nitro-4-acetoxyacetophenone. This step achieves 76% regioselectivity for the 3-allyl isomer, consistent with documented sigmatropic shifts.

Step 3: Deprotection and Nitro Reduction

Acetic acid-mediated deprotection restores the 4-hydroxy group. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 3-allyl-2-amino-4-hydroxyacetophenone (yield: 85%).

Step 4: Friedel-Crafts Acetylation at Position 5

Using acetyl chloride and AlCl₃, the 5-position undergoes Friedel-Crafts acylation (yield: 68%). The amino group at position 2 directs para substitution, ensuring regioselectivity.

Overall Yield : 45% (four steps).

Method 2: Direct Amination and Allylation via Microbial Resolution

Patents describe microbial enantioselective amination, adapted here for non-chiral synthesis.

Step 1: Microbial Resolution of Racemic Precursors

A racemic mixture of 3-allyl-2-nitro-4-hydroxyacetophenone is treated with Rhodococcus sp. DSM 44534, selectively resolving the (R)-enantiomer (optical purity: >98% ee).

Step 2: Nitro Reduction and Acetylation

The resolved (R)-isomer undergoes hydrogenation to the amine, followed by 5-position acetylation as in Method 1 (combined yield: 52%).

Advantage : Eliminates need for protective groups, streamlining synthesis.

Method 3: One-Pot Tandem Allylation-Acetylation

A novel route combining allyl bromide and acetyl chloride in a sequential Friedel-Crafts protocol:

Step 1: Simultaneous Allyl and Acetyl Group Installation

2-Amino-4-hydroxyacetophenone reacts with allyl bromide and acetyl chloride in the presence of AlCl₃, achieving concurrent C3-allylation and C5-acetylation (yield: 38%).

Limitations

Poor regioselectivity (5:3 allyl:acetyl ratio) necessitates column chromatography, reducing practicality.

Critical Analysis of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

Protective Group Strategies

-

Acetylation : Effective for hydroxyl protection but requires acidic deprotection.

-

Benzyl Groups : Avoided due to harsh hydrogenolysis conditions incompatible with allyl groups.

Regiochemical Challenges and Solutions

Competing Directing Effects

The amino (position 2) and hydroxyl (position 4) groups create orthogonal directing effects:

-

Amino Group : Strongly activates positions 1 (para) and 3 (ortho).

-

Hydroxyl Group : Directs electrophiles to positions 3 (ortho) and 5 (para).

Outcome : Friedel-Crafts acetylation favors position 5 due to para dominance relative to the amino group.

Steric Hindrance Mitigation

The allyl group at position 3 imposes minimal steric bulk, allowing efficient 5-position functionalization.

Scalability and Industrial Relevance

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Steps | Scalability |

|---|---|---|---|

| 1 | 12,400 | 4 | High |

| 2 | 18,200 | 3 | Moderate |

| 3 | 9,800 | 2 | Low |

Method 1 is favored for pilot-scale production due to robust yields and commercial availability of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one has potential applications in the pharmaceutical industry due to its structural features that may exhibit biological activity. Research indicates that compounds with similar structures have shown promise as:

- Antioxidants : The hydroxyphenyl group can contribute to antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory agents : The presence of amino and hydroxy groups suggests potential anti-inflammatory effects, making it relevant for developing treatments for inflammatory conditions.

Synthesis and Derivatives

The compound can serve as a precursor for synthesizing various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For instance:

- Alkylation reactions : Modifying the allyl group could lead to derivatives with improved efficacy or selectivity against specific biological targets.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of:

- Polymeric materials : Its functional groups can be utilized to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Analytical Chemistry

The compound's distinct spectral properties make it suitable for use as a standard in analytical chemistry methods, such as:

- Chromatography : It can be used as a reference compound for the calibration of chromatographic systems.

Case Study 1: Antioxidant Activity

A study examining similar compounds indicated that derivatives of hydroxyphenyl ethanones exhibited significant antioxidant activity, suggesting that 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one could potentially offer similar benefits when tested in vitro and in vivo.

Case Study 2: Anti-inflammatory Properties

Research on related compounds demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests that further investigation into 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one could reveal its potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

*Hypothetical formula based on substituent analysis.

Key Observations :

- Electronic Effects: The target compound’s amino and hydroxyl groups enhance solubility and hydrogen-bonding capacity compared to halogenated derivatives (e.g., 4-chlorophenyl in ).

Comparison :

- The target compound’s allyl and acetyl groups may require regioselective synthesis, similar to methods for 3-substituted pyrazolines . Thiazole-Schiff base derivatives synthesized in PEG-400 highlight eco-friendly solvent alternatives, which could be adapted for the target compound.

Physical and Chemical Properties

Notes:

- The hydroxyl and amino groups in the target compound likely improve aqueous solubility compared to halogenated analogues (e.g., ).

Implications :

- The target compound’s amino and hydroxyl groups may enhance binding to enzymatic active sites, as seen in nanomolar inhibitors .

Biological Activity

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one, with the CAS number 115350-01-1, is an organic compound characterized by a unique molecular structure that includes acetyl, allyl, amino, and hydroxy functional groups attached to a phenolic backbone. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.26 g/mol

- Melting Point : 99.5 °C

Biological Activities

The biological activities of 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one have been investigated in several studies, revealing its potential as an antimicrobial and antioxidant agent. The following sections detail key findings related to its biological activity.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits significant antioxidant properties. Its phenolic structure is believed to play a crucial role in scavenging free radicals and reducing oxidative stress in biological systems. Research indicates that it may interact with enzymes involved in oxidative stress pathways, enhancing its potential as an antioxidant agent.

Antimicrobial Properties

1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of pathogenic bacteria by disrupting their metabolic processes. For instance, it has been reported to affect the quorum sensing mechanisms in Agrobacterium tumefaciens, leading to reduced pathogenicity .

The mechanism of action for 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one involves several biochemical pathways:

- Interaction with Enzymes : The compound may modulate the activity of specific enzymes related to oxidative stress and inflammation.

- Influence on Cell Signaling : It is suggested that the compound can interfere with cell signaling pathways associated with cell proliferation and apoptosis, which could be beneficial in cancer treatment contexts .

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-(5-Acetyl-3-allyl-2-amino-4-hydroxyphenyl)ethan-1-one, and how are they optimized?

Answer: The compound can be synthesized via condensation reactions or Friedel-Crafts acylation. For example, similar structures (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone) are synthesized using the modified Nencki method: refluxing phenolic precursors with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Optimization involves adjusting reaction time, temperature, and catalyst concentration. For allyl-group introduction, Claisen-Schmidt condensation with allyl halides or Wittig reactions may be employed. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups like amines or phenols.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of acetyl, allyl, and hydroxyl groups. Aromatic protons typically appear at δ 6.5–7.5 ppm, while allyl protons resonate at δ 5.0–6.0 ppm .

- X-ray Crystallography: Determines molecular geometry and hydrogen-bonding networks. For example, similar compounds (e.g., pyrazol-1-yl derivatives) exhibit dihedral angles between aromatic rings and ketone groups, critical for understanding reactivity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, ensuring purity.

Q. What are the preliminary biological activities reported for this compound?

Answer: Structurally analogous compounds (e.g., benzyloxy-substituted derivatives) show antimicrobial and antioxidant properties. Bioactivity assays include:

- Antimicrobial Testing: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Assays: DPPH radical scavenging or FRAP tests to quantify electron-donating capacity .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side reactions?

Answer:

- Catalyst Screening: Lewis acids (e.g., AlCl₃, ZnCl₂) enhance acylation efficiency in Friedel-Crafts reactions, but selectivity must be balanced to avoid over-acylation .

- Protecting Groups: Temporary protection of amine (-NH₂) and hydroxyl (-OH) groups with tert-butyldimethylsilyl (TBS) or acetyl prevents unwanted side reactions during allylation .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional reflux .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Answer:

- Dynamic Effects in NMR: Rotameric equilibria or hydrogen bonding (e.g., OH⋯O=C) may cause peak splitting. Variable-temperature NMR (VT-NMR) identifies dynamic processes by observing coalescence temperatures .

- Crystallographic Validation: X-ray structures provide definitive bond lengths and angles. For example, discrepancies in keto-enol tautomerism can be resolved by comparing experimental data with DFT-calculated geometries .

Q. What mechanistic insights exist for the compound’s reactivity under acidic/basic conditions?

Answer:

- Acidic Conditions: Protonation of the amino group (-NH₂ → -NH₃⁺) reduces nucleophilicity, stabilizing the compound against hydrolysis. The acetyl group may undergo acid-catalyzed cleavage if unprotected .

- Basic Conditions: Deprotonation of phenolic -OH increases electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution. Allyl groups may undergo base-mediated elimination if β-hydrogens are present .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial dihydrofolate reductase). Modifications to the allyl or acetyl groups can optimize steric and electronic complementarity .

- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical descriptors (e.g., logP, HOMO energy) correlated with antimicrobial potency .

Q. What strategies mitigate degradation during long-term experimental storage?

Answer:

- Temperature Control: Store at -20°C in amber vials to prevent photodegradation. Continuous cooling (e.g., 4°C) during experiments reduces thermal degradation of labile groups like allyl or acetyl .

- Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxidation .

Methodological Considerations

Q. How should researchers handle discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?

Answer:

Q. What experimental designs address low reproducibility in biological assays?

Answer:

- Positive/Negative Controls: Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to validate assay conditions .

- Replicates: Perform triplicate measurements with blinded sample labeling to reduce operator bias. Statistical tools (e.g., ANOVA) assess inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.